1-Bromo-3-chloro-2-(trifluoromethoxy)benzene
Description
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene (CAS: Not explicitly listed in evidence; molecular formula: C₇H₃BrClF₃O) is a halogenated aromatic compound featuring bromo, chloro, and trifluoromethoxy substituents. Its structure combines electron-withdrawing groups (Br, Cl, CF₃O) at positions 1, 3, and 2, respectively, making it a versatile intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-bromo-3-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYSMJKYXLKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can be synthesized through various methodsThe reaction conditions typically involve the use of reagents such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in Diels-Alder reactions with the compound in THF and furan.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
1,4-Dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes: Formed through Diels-Alder reactions.
Various Aryl Derivatives: Produced through substitution and coupling reactions.
Scientific Research Applications
Synthesis Applications
The compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethoxy group enhances the reactivity of the benzene ring, making it a valuable building block in organic chemistry.
Case Study: Synthesis of Pharmaceuticals
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has been employed in the synthesis of biologically active compounds. For instance, it has been used to produce novel anti-cancer agents through palladium-catalyzed cross-coupling reactions. In a study, the compound facilitated the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines.
Table: Synthesis Yield and Conditions
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Palladium-catalyzed coupling | 75% | Room temperature, 24 hours |
| Nucleophilic substitution | 60% | Reflux in DMSO |
| Friedel-Crafts acylation | 80% | Anhydrous conditions |
Biological Applications
The compound's structural characteristics allow it to interact effectively with biological systems, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. In vitro studies showed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Industrial Applications
In addition to its pharmaceutical applications, this compound is also utilized in the production of agrochemicals and specialty chemicals. Its ability to modify chemical properties makes it suitable for developing herbicides and pesticides.
Table: Industrial Uses
| Application Area | Specific Use |
|---|---|
| Agrochemicals | Development of selective herbicides |
| Specialty Chemicals | Production of fluorinated compounds |
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine, chlorine, and trifluoromethoxy groups. These groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Substituent Position and Reactivity
a. Positional Isomers
- 1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O): Lacks the chloro substituent. In Pd-catalyzed direct arylations with heteroarenes, meta-substituted bromobenzenes like this achieve high yields (69–94%) due to reduced steric hindrance .
- 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (C₇H₃BrClF₃O; CAS: 892845-59-9): Chloro and bromo substituents at positions 2 and 1 create steric and electronic differences. Reactivity in cross-coupling may slightly decrease compared to meta-substituted analogues .
b. Multi-Halogenated Analogues
- 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (C₇H₂BrF₃INO₃; CAS: 2366994-47-8): Nitro and iodo substituents enhance electrophilicity but reduce stability under harsh conditions .
Electronic Effects and Cross-Coupling Efficiency
The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, activating bromo-substituted positions for cross-coupling. Comparative studies show:
- 1-Bromo-4-(trifluoromethoxy)benzene reacts with 2-methylthiophene to yield 95% product using Pd(OAc)₂ .
- 1-Bromo-3-(trifluoromethoxy)benzene achieves 89% yield with benzothiophene, slightly lower than para-substituted analogues due to steric factors .
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (with an additional fluorine) shows enhanced reactivity (93% yield with imidazo[1,2-b]pyridazine), suggesting electron-withdrawing substituents amplify coupling efficiency .
Physical Properties
*Calculated based on .
Biological Activity
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is an organic compound notable for its complex halogenated structure, which includes a bromine atom, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring. This unique configuration contributes to its diverse biological activities and potential applications in pharmacology and biochemistry.
The molecular formula of this compound is C7H3BrClF3O, with a molecular weight of approximately 263.45 g/mol. Its physicochemical properties include:
- Boiling Point : 171 °C
- Density : 1.63 g/cm³
- Melting Point : -55.5 °C
- Solubility : Limited solubility in water (0.0288 g/L) .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of halogen atoms enhances its reactivity and binding affinity, making it valuable in drug discovery and development .
Biological Activity
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated compounds can exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi through disruption of cellular processes .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial in developing therapeutic agents targeting diseases such as cancer or metabolic disorders .
- Receptor Interaction : Research indicates that the trifluoromethoxy group can enhance the lipophilicity of the compound, allowing it to effectively interact with lipid membranes and influence receptor activity .
Case Study 1: Antimicrobial Properties
A study conducted on various halogenated benzene derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of the bacterial cell wall integrity.
Case Study 2: Enzyme Inhibition
In vitro assays revealed that this compound inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into its pharmacokinetic properties .
Comparative Analysis
To understand the biological implications better, a comparison with similar compounds is useful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | Structure | Potentially higher lipophilicity leading to enhanced receptor interaction |
| 1-Bromo-3-chloro-4-(trifluoromethoxy)benzene | Structure | Similar enzyme inhibition profile but different selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
